![molecular formula C14H10O3 B2453700 2-hydroxydibenzo[b,e]oxepin-11(6H)-one CAS No. 50456-78-5](/img/structure/B2453700.png)
2-hydroxydibenzo[b,e]oxepin-11(6H)-one
Overview
Description
2-Hydroxydibenzo[b,e]oxepin-11(6H)-one is a chemical compound with the molecular formula C14H10O3 . It’s an intermediate product of Doxepin .
Synthesis Analysis
The synthesis of dibenzo[b,e]oxepin-11(6H)-one derivatives has been reported in the literature . One method involves the use of 2-(Phenoxymethyl)benzoic acid .Molecular Structure Analysis
The molecular structure of 2-Hydroxydibenzo[b,e]oxepin-11(6H)-one has been confirmed by means of IR, 1H-NMR, 13C-NMR, and MS .Scientific Research Applications
- Researchers have explored its potential as a nonsteroidal anti-inflammatory drug (NSAID) for managing inflammatory conditions, such as arthritis and other inflammatory disorders .
- Scientists investigate how isoxepac influences lipid mediator pathways and its impact on cellular responses .
- Researchers explore its effects on other enzymes, such as lipoxygenases and phospholipases, to understand its broader enzymatic activity .
- Its unique seven-membered ring system provides opportunities for rational drug design and optimization .
Anti-Inflammatory Activity
Lipid Mediator Research
Enzyme Inhibition Studies
Drug Development and Discovery
Immune System Modulation
Experimental Use in Animal Models
properties
IUPAC Name |
2-hydroxy-6H-benzo[c][1]benzoxepin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7,15H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQGGUMGWGCEHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxydibenzo[b,e]oxepin-11(6H)-one |
Synthesis routes and methods
Procedure details
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